Ethyl bis(2-ethylhexyl)phosphinate

Description

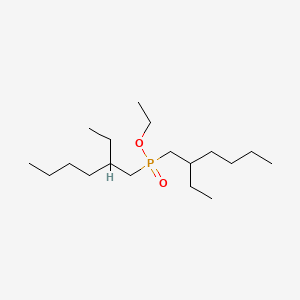

Ethyl bis(2-ethylhexyl)phosphinate (CAS Reg. No. 6012-85-7) is an organophosphorus compound with the molecular formula C₁₈H₃₉O₂P and a molecular weight of 318.47 g/mol. Its IUPAC name is ethyl (P,P)-bis(2-ethylhexyl)phosphinate, and it is approved by the Weed Science Society of America (WSSA) as a herbicide under the code "EBEP" . Structurally, it consists of a central phosphorus atom bonded to two 2-ethylhexyl groups, one ethyl group, and two oxygen atoms (Figure 1). The compound is synthesized via a Grignard reaction between (2-ethylhexyl)magnesium bromide and 2-ethyl-1-hexanol, followed by purification through column chromatography .

Properties

CAS No. |

6012-85-7 |

|---|---|

Molecular Formula |

C18H39O2P |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

3-[[ethoxy(2-ethylhexyl)phosphoryl]methyl]heptane |

InChI |

InChI=1S/C18H39O2P/c1-6-11-13-17(8-3)15-21(19,20-10-5)16-18(9-4)14-12-7-2/h17-18H,6-16H2,1-5H3 |

InChI Key |

GTHBZAQYGDDFTH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CP(=O)(CC(CC)CCCC)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction of Phosphoryl Chloride with Grignard Reagents

A widely employed method involves the substitution of phosphoryl chloride (POCl3) with Grignard reagents. In this approach, POCl3 reacts sequentially with two equivalents of a Grignard reagent (e.g., 2-ethylhexylmagnesium bromide) to form a dialkylphosphinic chloride intermediate. Subsequent quenching with ethanol yields ethyl bis(2-ethylhexyl)phosphinate.

- POCl3 is dissolved in anhydrous ether under nitrogen.

- Two equivalents of 2-ethylhexylmagnesium bromide are added dropwise at −10°C.

- The mixture is stirred for 5–24 hours, followed by quenching with ethanol.

- The product is purified via vacuum distillation or column chromatography.

Yield : 58–76% for mixed phosphinates (e.g., 2-ethylhexyl dioctylphosphinate).

Advantages :

- High functional group tolerance.

- Enables synthesis of mixed alkyl/aryl phosphinates.

Limitations :

- Requires strict anhydrous conditions.

- Byproducts include trialkylphosphine oxides if excess Grignard reagent is used.

Organozinc Reagent-Based Synthesis

Michaelis-Arbuzov-Type Reactions

Organozinc reagents offer an alternative to Grignard reagents, particularly for sterically hindered substrates. In this method, POCl3 reacts with diorganozinc compounds to form phosphonic acid derivatives, which are esterified with 2-ethylhexanol.

- POCl3 is treated with di(2-ethylhexyl)zinc in tetrahydrofuran (THF) at 0°C.

- The intermediate phosphonic acid chloride is hydrolyzed with water.

- Esterification with ethanol under acidic conditions yields the target compound.

Yield : 45–65% due to competitive side reactions (e.g., anhydride formation).

Key Data :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Di(2-ethylhexyl)zinc | THF | 0°C | 58 |

| Dioctylzinc | Ether | −20°C | 52 |

Catalytic Synthesis Using Lewis Acid Catalysts

Aluminum Chloride (AlCl3)-Ionic Liquid Systems

A patent (CN105440072A) describes a catalytic route using AlCl3 combined with 1-ethyl-3-methylimidazole fluoroform sulfonate and ammonium vanadate. This method enhances reaction efficiency by stabilizing intermediates and reducing side products.

- POCl3 , 2-ethylhexanol, and the catalyst (0.1–5 wt%) are mixed in a reaction kettle.

- The mixture is stirred at 15–25°C for 1–3 hours, followed by HCl gas removal.

- NaOH solution is added to neutralize excess acid, and the product is isolated via distillation.

Yield : 92–98% under optimized conditions.

Catalyst Performance :

| Catalyst Composition (wt%) | Yield (%) |

|---|---|

| AlCl3 + 0.1% ionic liquid + 0.01% NH4VO3 | 95 |

| AlCl3 alone | 88 |

Hydrolysis of Phosphonate Esters

Alkaline Hydrolysis of Bis(2-ethylhexyl) Phosphonate

Ethyl bis(2-ethylhexyl)phosphinate can be synthesized via hydrolysis of bis(2-ethylhexyl) phosphonate under strongly basic conditions.

- Bis(2-ethylhexyl) phosphonate is treated with 20–60% NaOH at 80–90°C.

- The resulting phosphonic acid is esterified with ethanol in the presence of H2SO4.

Yield : 70–85% after purification.

Reaction Conditions :

| Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| 30% NaOH | 85°C | 1.5 | 78 |

| 60% NaOH | 90°C | 1 | 82 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Reagent | 58–76 | 90–95 | Moderate | Low |

| Organozinc Reagent | 45–65 | 85–90 | Low | High |

| Catalytic (AlCl3) | 92–98 | 98–99 | High | Moderate |

| Phosphonate Hydrolysis | 70–85 | 95–97 | High | Low |

Optimal Method : The catalytic AlCl3-ionic liquid system offers the highest yield and purity, making it suitable for industrial-scale production.

Industrial Applications and Challenges

Ethyl bis(2-ethylhexyl)phosphinate is critical in rare-earth metal extraction and as a plasticizer. Challenges include minimizing residual catalysts and improving selectivity in mixed-phosphinate syntheses. Future research should focus on green solvents and recyclable catalysts to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl bis(2-ethylhexyl)phosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Ethyl bis(2-ethylhexyl)phosphinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl bis(2-ethylhexyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl bis(2-ethylhexyl)phosphinate belongs to a broader class of organophosphorus compounds, which include phosphates, phosphonates, and other phosphinates. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Key Properties of Ethyl Bis(2-ethylhexyl)phosphinate and Similar Compounds

Structural and Functional Differences

Phosphorus Oxidation State :

- Phosphinates (e.g., ethyl bis(2-ethylhexyl)phosphinate) contain a P(III) center bonded to two organic groups and one oxygen.

- Phosphates (e.g., DEHP) have a P(V) center with four oxygen bonds, making them more polar and reactive .

Alkyl Chain Branching :

- Ethyl bis(2-ethylhexyl)phosphinate and DEHP share 2-ethylhexyl substituents, which confer hydrophobicity. However, Cyanex 272’s 2,4,4-trimethylpentyl groups enhance steric effects, improving selectivity in metal extraction .

Applications: Ethyl bis(2-ethylhexyl)phosphinate is niche as a herbicide, while DEHP and Cyanex 272 are widely used in hydrometallurgy for lithium and cobalt recovery, respectively . DEHP (phthalate) is structurally distinct (non-phosphorus) but shares 2-ethylhexyl ester groups, contributing to its use as a plasticizer .

Performance in Solvent Extraction

In ionic liquid (IL)-based solvent extraction systems, bis(2-ethylhexyl)phosphate ([DEHP]⁻) outperforms phosphinate analogs like [BEHP]⁻ (bis(2-ethylhexyl)phosphinate) for lithium recovery. For example, the distribution coefficient (DLi) for [DEHP][N₄₄₄₄] is 0.45 versus 0.28 for [BEHP][N₄₄₄₄] under identical conditions . This difference arises from the phosphate group’s stronger acidity and affinity for metal ions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl bis(2-ethylhexyl)phosphinate to achieve high purity?

- Methodology : Ethyl bis(2-ethylhexyl)phosphinate can be synthesized via esterification of phosphinic acid derivatives with 2-ethylhexanol under anhydrous conditions. Catalysts such as p-toluenesulfonic acid or titanium isopropoxide are recommended. Purification via vacuum distillation (80–120°C, 0.1–1 mmHg) removes unreacted alcohols, followed by silica gel chromatography to isolate the product. Confirm purity using NMR (δP ~30–40 ppm for phosphinate) and FT-IR (P=O stretch ~1150–1250 cm⁻¹) .

Q. Which analytical techniques are most reliable for structural characterization of Ethyl bis(2-ethylhexyl)phosphinate?

- Methodology : Use a combination of 31P NMR to confirm phosphinate bonding, FT-IR for functional group analysis, and GC-MS (electron ionization mode) for molecular weight validation. Cross-reference spectral data with databases like NIST Chemistry WebBook, which provides IR and mass spectral libraries for structurally related organophosphorus compounds .

Q. How can researchers assess the solubility and stability of Ethyl bis(2-ethylhexyl)phosphinate in solvent extraction systems?

- Methodology : Conduct phase-solubility studies in non-polar solvents (e.g., kerosene, toluene) at varying temperatures (20–60°C). Monitor stability via periodic HPLC analysis (C18 column, UV detection at 210 nm) to detect hydrolysis products. Adjust pH to neutral conditions to minimize degradation .

Advanced Research Questions

Q. How can conflicting data on the metal ion extraction efficiency of Ethyl bis(2-ethylhexyl)phosphinate be resolved?

- Methodology : Systematically vary parameters such as pH (2–6), counterion concentration (e.g., Cl⁻ vs. NO3⁻), and ligand-to-metal ratio. Compare results with structurally analogous extractants like D2EHPA (di-(2-ethylhexyl) phosphoric acid) to identify steric or electronic effects. Use slope analysis to determine stoichiometry and stability constants .

Q. What experimental designs are recommended to evaluate the environmental persistence of Ethyl bis(2-ethylhexyl)phosphinate in aquatic systems?

- Methodology : Apply OECD Test Guideline 307 for aerobic biodegradation in sediment-water systems. Use LC-MS/MS with deuterated internal standards (e.g., DEHP-d4 analogues) to quantify residual compound and metabolites. Model environmental fate using EPI Suite to predict biodegradation half-lives and bioaccumulation factors (BCF) .

Q. How can hydrolysis pathways of Ethyl bis(2-ethylhexyl)phosphinate be mitigated in long-term storage?

- Methodology : Store the compound under anhydrous conditions (molecular sieves) at 4°C. Add stabilizers like triethylamine (0.1–1% w/w) to neutralize acidic byproducts. Monitor degradation via 31P NMR or ion chromatography to detect phosphate/phosphoric acid formation .

Data Interpretation and Validation

Q. What statistical approaches are suitable for resolving batch-to-batch variability in synthesis yields?

- Methodology : Use multivariate analysis (e.g., PCA or PLS) to correlate reaction parameters (temperature, catalyst loading) with yield/purity. Validate reproducibility via interlaboratory studies and control charts for critical quality attributes (CQA) like residual alcohol content .

Q. How should researchers address discrepancies in toxicity studies of Ethyl bis(2-ethylhexyl)phosphinate across different model organisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.